4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolopyrimidine core, and multiple aromatic substituents
Preparation Methods
The synthesis of 2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .
Scientific Research Applications
2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The piperazine ring and pyrrolopyrimidine core play crucial roles in stabilizing the compound’s structure and facilitating its interactions with molecular targets .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrrolopyrimidine-based molecules. Compared to these compounds, 2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties . Similar compounds include:
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Properties
Molecular Formula |
C31H28F3N5 |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H28F3N5/c1-21-11-13-25(14-12-21)38-16-15-37(18-22(38)2)29-28-27(23-7-4-3-5-8-23)19-39(30(28)36-20-35-29)26-10-6-9-24(17-26)31(32,33)34/h3-14,17,19-20,22H,15-16,18H2,1-2H3 |
InChI Key |
JDSGHSYRPULCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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